molecular formula C15H16O B1498785 3-(3,4-Dimethylphenyl)benzyl alcohol CAS No. 885963-90-6

3-(3,4-Dimethylphenyl)benzyl alcohol

Cat. No.: B1498785
CAS No.: 885963-90-6
M. Wt: 212.29 g/mol
InChI Key: HHRJQFXPCJVZDW-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)benzyl alcohol, also known as 3,4-dimethylbenzyl alcohol (CAS 6966-10-5), is a substituted benzyl alcohol derivative with the molecular formula C₉H₁₂O and a molecular weight of 136.19 g/mol . Structurally, it features a benzyl alcohol backbone (a hydroxymethyl group attached to a benzene ring) with methyl substituents at the 3- and 4-positions of the aromatic ring. This compound is a white to light yellow crystalline powder, primarily used in toxicological studies to evaluate the metabolic effects of pseudocumene derivatives on E. coli . Its IUPAC name is (3,4-dimethylphenyl)methanol, and it is characterized by moderate polarity due to the hydroxyl group and hydrophobic methyl substituents .

Properties

IUPAC Name

[3-(3,4-dimethylphenyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-11-6-7-15(8-12(11)2)14-5-3-4-13(9-14)10-16/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRJQFXPCJVZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654446
Record name (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885963-90-6
Record name (3',4'-Dimethyl[1,1'-biphenyl]-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Organic Synthesis

3-(3,4-Dimethylphenyl)benzyl alcohol is frequently used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for functional group transformations that are essential in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Pharmaceuticals

In a study published in PubChem, the compound was utilized to synthesize various pharmaceutical agents through reactions such as oxidation and esterification. The ability to modify its structure facilitates the creation of drugs with enhanced efficacy and reduced side effects .

Agricultural Applications

The compound has been investigated for its herbicidal properties. Research indicates that substituted benzyl alcohols, including 3-(3,4-Dimethylphenyl)benzyl alcohol, can effectively inhibit weed growth when applied to soil.

Herbicidal Efficacy

A patent (US3879191A) describes how these compounds can be applied to prevent the establishment of weeds. The results indicated significant reductions in weed populations when treated with specific concentrations of the compound .

Application Rate (Pounds/Acre) Weed Control Efficacy (%)
170
585
1095

This data demonstrates the potential for practical agricultural applications, particularly in sustainable farming practices where chemical herbicides are increasingly scrutinized.

Material Science

In materials science, 3-(3,4-Dimethylphenyl)benzyl alcohol has been explored as a component in polymer formulations. Its properties can enhance the thermal stability and mechanical strength of polymers.

Case Study: Polymer Blends

Research has shown that incorporating this compound into polymer blends can improve their performance characteristics. For instance, a study highlighted its use in creating thermoplastic elastomers that exhibit improved elasticity and resilience under stress .

Toxicological Studies

While exploring its applications, it is crucial to consider the toxicological profile of 3-(3,4-Dimethylphenyl)benzyl alcohol. Reports indicate that it may cause skin and eye irritation upon exposure .

Exposure Route Effects
Skin ContactIrritation
Eye ContactSerious eye irritation
IngestionIrritation of digestive tract

These findings necessitate careful handling and usage guidelines to mitigate risks associated with exposure.

Mechanism of Action

The mechanism by which 3-(3,4-Dimethylphenyl)benzyl alcohol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may modulate signaling pathways related to inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, with a focus on substituent effects, physicochemical data, and applications:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3,4-Dimethylbenzyl Alcohol 3-CH₃, 4-CH₃ C₉H₁₂O 136.19 Melting point: Not explicitly reported; crystalline solid. Hydrophobic due to methyl groups. Toxicology studies (e.g., pseudocumene metabolite analysis in E. coli).
3-Hydroxybenzyl Alcohol 3-OH C₇H₈O₂ 124.14 Melting point: 69–72°C; higher polarity due to hydroxyl group. Intermediate in pharmaceuticals and organic synthesis.
4-(3,4-Dichlorophenyl)benzyl Alcohol 3-Cl, 4-Cl on phenyl ring C₁₃H₁₀Cl₂O 265.13 Not fully characterized; likely higher density and lipophilicity due to Cl groups. Industrial applications (exact use unspecified).
3,4-Dimethoxybenzyl Alcohol 3-OCH₃, 4-OCH₃ C₉H₁₂O₃ 168.19 Boiling point: ~113°C; increased solubility in polar solvents. Synthetic intermediate in natural product research (e.g., lignin derivatives).
3-(Dimethylamino)benzyl Alcohol 3-N(CH₃)₂ C₉H₁₃NO 151.21 Boiling point: 104°C at 4 Torr; basicity due to dimethylamino group. Laboratory reagent for organic synthesis and drug discovery.
3,4-Dichlorobenzyl Alcohol 3-Cl, 4-Cl C₇H₆Cl₂O 177.03 Melting point: ~147°C; high reactivity in nucleophilic substitutions. Precursor for agrochemicals and pharmaceuticals.
3-(2,6-Dimethylphenyl)benzyl Alcohol 2-CH₃, 6-CH₃ (isomer) C₉H₁₂O 136.19 Structural isomer; similar hydrophobicity but steric hindrance at 2,6-positions. Potential use in skincare formulations (denatured alcohol products).

Key Comparative Insights

Substituent Effects on Reactivity and Solubility: Electron-donating groups (e.g., methyl in 3,4-dimethylbenzyl alcohol) enhance hydrophobicity and reduce polarity, making the compound less water-soluble compared to hydroxyl- or methoxy-substituted analogs . Electron-withdrawing groups (e.g., Cl in 3,4-dichlorobenzyl alcohol) increase lipophilicity and reactivity in electrophilic substitutions, favoring applications in agrochemical synthesis . Methoxy groups (e.g., 3,4-dimethoxybenzyl alcohol) improve solubility in polar solvents like ethanol, enhancing utility in natural product extraction .

Thermal and Physical Properties: Methyl-substituted derivatives (e.g., 3,4-dimethylbenzyl alcohol) generally exhibit lower melting points compared to halogenated analogs due to weaker intermolecular forces . The dimethylamino group in 3-(dimethylamino)benzyl alcohol introduces basicity, enabling pH-dependent solubility and applications in ion-exchange reactions .

Biological and Industrial Applications :

  • 3,4-Dimethylbenzyl alcohol is niche in toxicology, whereas hydroxylated analogs (e.g., 3-hydroxybenzyl alcohol) are versatile intermediates in drug synthesis .
  • Halogenated derivatives (e.g., 3,4-dichlorobenzyl alcohol) are prioritized in pesticide synthesis due to their stability and reactivity .

Biological Activity

3-(3,4-Dimethylphenyl)benzyl alcohol is a compound belonging to the class of benzyl alcohols, characterized by a benzene ring with a hydroxymethyl group and additional methyl substituents. Understanding its biological activity is crucial for its potential applications in pharmaceuticals and agrochemicals. This article reviews the biological properties, metabolic pathways, and potential therapeutic effects of this compound based on diverse research findings.

1. Metabolism

Benzyl alcohols, including 3-(3,4-Dimethylphenyl)benzyl alcohol, undergo metabolic conversion primarily in the liver. They are oxidized to corresponding acids, which are then conjugated with glycine and excreted as hippuric acid. This pathway is common across various benzyl derivatives, indicating a shared metabolic fate that may influence their biological effects .

2. Antimicrobial Activity

Research indicates that benzyl alcohols exhibit antimicrobial properties. For instance, studies have shown that benzyl alcohol can enhance the immune response in organisms like Galleria mellonella, increasing levels of heat shock proteins (HSP70 and HSP90) while decreasing inflammatory markers . This suggests potential applications in enhancing host defense mechanisms.

3. Insecticidal Properties

The compound has demonstrated significant insecticidal activity against pests while showing low toxicity towards vertebrates. This characteristic makes it a candidate for developing environmentally friendly insecticides. The treatment with benzyl alcohol resulted in morphological changes in insect cells, indicating its effectiveness in disrupting normal physiological functions .

4. Oxidation Reactions

Benzyl alcohols can participate in selective oxidation reactions to form benzaldehyde and other products. Catalytic systems utilizing metal nanoparticles have been shown to enhance the oxidation rate of benzyl alcohols significantly . This property is valuable for synthetic organic chemistry and industrial applications.

Case Studies and Research Findings

StudyFindings
Immune Response Enhancement Benzyl alcohol treatment increased HSP70 and HSP90 levels in Galleria mellonella, suggesting enhanced immune response capabilities .
Insecticidal Activity Demonstrated high insecticidal efficacy with minimal toxicity to non-target organisms, highlighting its potential as a biopesticide .
Oxidation Catalysis Studies showed that catalytic systems could selectively oxidize benzyl alcohol to benzaldehyde with high efficiency under specific conditions .

Toxicological Profile

The safety evaluation of benzyl derivatives indicates that they are generally well-tolerated at low doses. However, at high concentrations, there may be adverse effects due to metabolic saturation leading to increased levels of benzoic acid in the body . The compound's acute toxicity (LD50 values) indicates low risk when used appropriately.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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